molecular formula C18H20ClN3O3 B6066452 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B6066452
M. Wt: 361.8 g/mol
InChI Key: CJEGRVQDNULVBP-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-nitrobenzyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 1-[(5-Amino-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-[(5-Chloro-2-hydroxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

  • 1-[(5-Chloro-2-nitrophenyl)methyl]piperazine
  • 1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine
  • 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(4-methoxyphenyl)piperazine

Comparison: Compared to its analogs, 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both a methoxy group and a chloro-nitrophenyl group. This combination of functional groups may enhance its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-25-18-5-3-2-4-17(18)21-10-8-20(9-11-21)13-14-12-15(19)6-7-16(14)22(23)24/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEGRVQDNULVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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